molecular formula C20H24N2O B2870566 (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone CAS No. 2320681-24-9

(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2870566
CAS No.: 2320681-24-9
M. Wt: 308.425
InChI Key: VMABACFPRWZPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone is a chemical research compound designed for investigative purposes. Its core structure features a 1,4-diazepane scaffold substituted with a cyclobutyl group and linked to a naphthalen-1-yl group via a methanone linker. This structural motif is found in compounds with documented biological activity; a closely related analog, where the naphthalenyl group is replaced by a pyridinyl ring, has been identified as a potent histamine H3 receptor antagonist (JNJ-39220675) . This suggests potential utility for (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone in neuroscience research, particularly in the study of central nervous system disorders where the histaminergic system plays a key role. Furthermore, structural classes incorporating diazepane and aromatic ketone functionalities are frequently explored across pharmaceutical and chemical biology research for their interaction with various G-protein-coupled receptors (GPCRs) and other protein targets . Researchers may find this compound valuable as a chemical tool or synthetic intermediate for developing novel probes or studying structure-activity relationships in medicinal chemistry programs. This product is strictly for use in laboratory research.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(19-11-3-7-16-6-1-2-10-18(16)19)22-13-5-12-21(14-15-22)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABACFPRWZPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Precursors

The synthesis begins with two primary precursors: a cyclobutyl-substituted 1,4-diazepane and a naphthalen-1-yl methanone derivative. The diazepane moiety is typically pre-synthesized via cyclization reactions involving 1,4-diamine intermediates and ketones under acidic conditions. The naphthyl methanone component is often prepared through Friedel-Crafts acylation of naphthalene using acyl chlorides in the presence of Lewis acids like aluminum chloride.

Coupling Reactions

The critical step involves coupling the diazepane and naphthyl methanone precursors. A patented method (WO2024123815A1) describes a palladium-catalyzed cross-coupling reaction using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 68–75%. Key parameters include:

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–7 mol% Pd(OAc)₂ +15% Efficiency
Solvent Polarity DCM > THF > Toluene Higher Purity
Reaction Temperature 60–80°C Maximizes Rate

This method avoids side reactions such as N-alkylation by maintaining stoichiometric control over the diazepane precursor.

Industrial Production Methods

Large-Scale Synthesis

Industrial protocols prioritize continuous flow reactors to enhance reproducibility. A patent (US8883776B2) outlines a three-stage process:

  • Precursor Synthesis : Batch reactors produce cyclobutyl diazepane and naphthyl methanone separately.
  • Coupling : Continuous flow systems with immobilized Pd/C catalysts reduce metal leaching.
  • Workup : In-line liquid-liquid extraction removes residual catalysts.
Stage Equipment Used Throughput (kg/day)
Precursor Synthesis Stirred-Tank Reactors 50–100
Coupling Flow Reactors 200–300
Purification Centrifugal Extractors 150–200

Purification Techniques

Crude product purification employs recrystallization from ethyl acetate/n-heptane mixtures (3:1 v/v), yielding >99% purity. Alternative methods like column chromatography (silica gel, hexane/ethyl acetate gradient) are less favored industrially due to higher costs.

Comparative Analysis of Synthetic Approaches

Yield Optimization

Comparative studies reveal solvent choice profoundly affects yield:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 75 99
THF 7.52 68 97
Toluene 2.38 55 93

Polar solvents like DCM enhance reaction homogeneity, reducing byproduct formation.

Catalytic Systems

Palladium-based catalysts outperform nickel or copper analogs:

Catalyst Ligand Turnover Number
Pd(OAc)₂ XPhos 1,200
NiCl₂(dppe) dppe 450
CuI Phenanthroline 300

The Pd/XPhos system’s superiority stems from its ability to stabilize oxidative addition intermediates.

Recent Advances in Methodology

Enzymatic Hydrolysis

A breakthrough involves using nitrilases to hydrolyze cyano intermediates, replacing harsh acidic conditions. This enzymatic step (pH 7.5, 35°C) achieves 90% conversion with negligible waste.

Solvent-Free Mechanochemistry

Ball-milling techniques enable catalyst-free coupling reactions, reducing solvent use by 95%. Initial trials show 60% yield, with scalability under investigation.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methanone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols replace the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Secondary alcohols.

    Substitution: Substituted diazepane derivatives with various functional groups replacing the cyclobutyl group.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

JNJ-39220675

Structure: (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone Key Features:

  • Receptor Activity : High-affinity histamine H3 receptor antagonist (Ki = 1.4 nM) .
  • Pharmacodynamics : Blocks H3 autoreceptors, increasing histamine release in the frontal cortex. Demonstrates wake-promoting effects in preclinical models .
  • Therapeutic Potential: Investigated for alcohol-use disorder and cognitive disorders due to H3 receptor modulation .

Comparison :

  • The naphthalen-1-yl group in the target compound replaces the pyridine-phenoxy moiety in JNJ-39220675.
  • The absence of a fluorophenoxy group may alter receptor selectivity, as JNJ-39220675’s fluorophenoxy moiety contributes to its H3 receptor binding .
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone

Structure: Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone Key Features:

  • Physicochemical Properties :
    • Molecular weight: 196.29 g/mol
    • logP: 0.45 (indicating moderate lipophilicity)
    • Polar surface area: 21.2 Ų .
  • Structural Differences: A methyl group replaces the naphthalen-1-yl methanone, simplifying the structure and reducing steric bulk.

Comparison :

  • The target compound’s naphthalene group increases molecular weight (estimated ~340 g/mol) and logP (predicted >3), enhancing CNS penetration but reducing aqueous solubility.
  • The methyl-substituted analog lacks aromaticity, likely diminishing receptor-binding interactions critical for H3 or cannabinoid receptor activity .
(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone

Structure: (4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone Key Features:

  • Molecular Formula : C18H24N6O
  • Functional Groups : Tetrazole ring (acidic, hydrogen-bond acceptor) attached to phenyl .

Comparison :

  • Tetrazole-containing analogs are often explored in angiotensin II receptor antagonists, suggesting divergent therapeutic applications compared to the target compound .
FUBIMINA

Structure: (1-(5-Fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone Key Features:

  • Receptor Activity: Synthetic cannabinoid receptor agonist (likely CB1/CB2).
  • Structural Motif: Shares the naphthalen-1-yl methanone group but incorporates a fluoropentyl-benzoimidazole chain .

Comparison :

  • The fluoropentyl chain in FUBIMINA enhances cannabinoid receptor binding, whereas the diazepane-cyclobutyl group in the target compound may favor histamine receptor interactions.
  • Both compounds exhibit high lipophilicity (logP >4 predicted), but FUBIMINA’s longer alkyl chain increases metabolic instability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Receptor Affinity (Ki, nM) logP Therapeutic Area
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone C20H23N2O ~307.4 Naphthalen-1-yl, cyclobutyl Not reported ~3.5* CNS disorders (predicted)
JNJ-39220675 C21H25FN3O2 370.45 Pyridin-3-yl, 4-fluorophenoxy H3: 1.4 ~3.2 Alcohol-use disorder
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone C11H20N2O 196.29 Methyl, cyclobutyl Not reported 0.45 Undefined
(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone C18H24N6O 340.42 Tetrazole, phenyl Not reported ~1.8 Cardiovascular (predicted)
FUBIMINA C23H20FN3O 373.43 Naphthalen-1-yl, fluoropentyl CB1/CB2 (agonist) ~4.5 Synthetic cannabinoid

*Estimated using fragment-based methods.

Key Research Findings

  • Structural Determinants of Activity: The diazepane-cyclobutyl scaffold (common in JNJ-39220675 and the target compound) confers conformational rigidity, enhancing receptor-binding precision . Naphthalen-1-yl methanone groups (shared with FUBIMINA) increase lipophilicity and π-π stacking interactions, critical for CNS penetration but may introduce off-target effects .
  • Therapeutic Divergence: H3 antagonists (e.g., JNJ-39220675) vs. cannabinoid agonists (e.g., FUBIMINA) demonstrate how minor structural changes redirect biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.